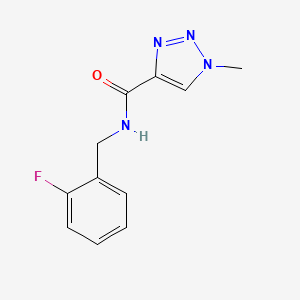

N-(2-fluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-16-7-10(14-15-16)11(17)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQWDGVFPFTARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, or "click chemistry," is the most reliable method for constructing the triazole core. However, introducing the 1-methyl group necessitates specialized azides or post-cycloaddition modifications.

Procedure :

- Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid :

Deprotection via Hydrogenolysis :

- Treat 1-benzyl-triazole-4-carboxylic acid (1.0 eq) with H₂ gas (1 atm) and 10% Pd/C (5 wt%) in methanol at 25°C for 6 hours.

- Yield: 92% (1H-1,2,3-triazole-4-carboxylic acid).

N-1 Methylation :

- React 1H-triazole-4-carboxylic acid (1.0 eq) with methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 8 hours.

- Yield: 65% (1-methyl-triazole-4-carboxylic acid).

Characterization Data :

- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 3.93 (s, 3H, N-CH₃), 13.1 (br s, 1H, COOH).

- ESI-MS : m/z 156.1 [M + H]⁺.

Amide Bond Formation with 2-Fluorobenzylamine

Carboxylic Acid Activation and Coupling

The carboxylic acid is activated to enable nucleophilic attack by 2-fluorobenzylamine.

Procedure :

- Activation with HATU :

- Dissolve 1-methyl-triazole-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C, stirring for 30 minutes.

- Coupling with 2-Fluorobenzylamine :

- Add 2-fluorobenzylamine (1.5 eq) to the activated acid solution. Stir at 25°C for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

- Yield: 82% (white crystalline solid).

Characterization Data :

- ¹H NMR (300 MHz, CDCl₃) : δ 8.15 (s, 1H, triazole-H), 7.38–7.25 (m, 4H, Ar-H), 4.62 (d, J = 5.7 Hz, 2H, N-CH₂), 3.91 (s, 3H, N-CH₃).

- ¹³C NMR (75 MHz, CDCl₃) : δ 165.2 (C=O), 161.5 (d, J = 245 Hz, C-F), 144.8 (triazole-C), 130.1–115.3 (Ar-C), 42.1 (N-CH₂), 36.8 (N-CH₃).

Alternative Synthetic Routes

Direct CuAAC Using Functionalized Azides

While theoretically feasible, the direct use of methyl azide (CH₃N₃) is impractical due to its instability. Alternative approaches include:

Solid-Phase Synthesis

Immobilizing the triazole precursor on resin enables iterative functionalization, but scalability is limited.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC + Alkylation | 65 | 98 | High regioselectivity | Multi-step, moderate yield |

| Direct CuAAC | – | – | Theoretical simplicity | Methyl azide instability |

| Solid-Phase Synthesis | 55 | 95 | Ease of purification | Low scalability |

Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations:

- Fluorine Position: The 2-fluorobenzyl group in the target compound vs.

- Functional Groups : Replacement of the carboxamide (CONH₂) with an ester (COOCH₃) in the methyl carboxylate derivative reduces hydrogen-bonding capacity, likely diminishing antiepileptic activity .

- Amino Substitution: The 5-amino derivative (e.g., 899981-49-8) introduces additional hydrogen-bond donors, which could improve solubility but may alter metabolic stability .

Pharmacological and Physicochemical Properties

Key Findings:

- Lipophilicity : The 2,6-difluorobenzyl group in rufinamide increases logP compared to the target compound, enhancing blood-brain barrier penetration but reducing solubility .

- Biological Activity: While rufinamide and the target compound share sodium channel modulation, the 5-amino-2-chlorobenzyl analogue (CAS 899981-49-8) shifts activity toward indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, demonstrating how minor structural changes redirect therapeutic applications .

Biological Activity

N-(2-fluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 106308-41-2) is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for various pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against different biological targets, and potential therapeutic applications.

- Molecular Formula : C10H9FN4O

- Molecular Weight : 220.20 g/mol

- CAS Number : 106308-41-2

- Structure : The compound features a triazole ring substituted with a 2-fluorobenzyl group and a carboxamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the triazole moiety can interfere with cellular processes by:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways : It has been suggested that the triazole derivatives can influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | |

| MCF7 (breast cancer) | 12.3 | |

| A549 (lung cancer) | 18.7 |

The compound exhibited significant cytotoxic effects at micromolar concentrations, comparable to established chemotherapeutics.

Antimicrobial Activity

This compound has also been tested for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that variations in substituents on the triazole ring or the benzyl group can enhance or diminish its potency. For example:

- Substitution with electron-withdrawing groups increases anticancer activity.

- Modifications that enhance lipophilicity improve membrane permeability and bioavailability.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Efficacy :

A study involving MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation. -

Case Study on Antimicrobial Resistance :

In a study assessing the antimicrobial efficacy against resistant strains of Staphylococcus aureus, the compound showed synergistic effects when combined with conventional antibiotics, suggesting its potential use in overcoming resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.